trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13329395
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO2 |
|---|---|
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
| Standard InChI Key | POLHJHNHHYTABE-VZXYPILPSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |
| SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereochemical specificity at the 3- and 4-positions. The trans configuration ensures distinct spatial arrangements of the m-tolyl and carboxylic acid groups, influencing its intermolecular interactions and crystallinity . Key physicochemical properties include:
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Molecular Formula: C₁₃H₁₆ClNO₂ (hydrochloride salt form)
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Molecular Weight: ~265.73 g/mol
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Solubility: High aqueous solubility due to the hydrochloride counterion, with moderate solubility in polar organic solvents like DMF and acetonitrile .
The meta-substitution on the tolyl group distinguishes this compound from para-substituted analogs, potentially altering its electronic and steric profiles. For example, para-substituted derivatives exhibit stronger π-π stacking interactions in crystal lattices, whereas meta-substitution may favor alternative packing modes .
Synthesis and Characterization
Synthetic Routes
The synthesis of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be inferred from analogous procedures for related pyrrolidine derivatives. A common approach involves the Castagnoli-Cushman reaction, which couples cyclic anhydrides with imines under thermal conditions . For instance, trans-4-(p-tolyl)pyrrolidine-3-carboxylic acid derivatives are synthesized by reacting maleic anhydride with N-alkyl/arylimines in DMF at 110–125°C, followed by acid workup to isolate the hydrochloride salt .
Example Protocol:
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Reactants: Maleic anhydride and m-toluidine-derived imine.
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Conditions: Dry DMF, 110°C, 5–24 hours.
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Workup: Concentration under reduced pressure, basification with NaHCO₃, and acidification with HCl to precipitate the product .
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming the trans configuration and purity. For a structurally similar compound, trans-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride, NMR reveals distinct coupling constants (e.g., ) between vicinal protons, confirming the trans stereochemistry . Crystallographic data for analogs show triclinic or monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure .
Comparative Analysis of Structural Analogs
The biological and chemical behavior of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be contextualized using data from related compounds:
These comparisons highlight how substituent position and stereochemistry modulate physicochemical and bioactive properties.
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